4-Chloro-N-tosylbenzamide
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Overview
Description
4-Chloro-N-tosylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group attached to the benzene ring and a tosyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-tosylbenzamide can be synthesized through the phenylation of N-tosyl aldimines using copper(I) chloride and phosphine complexes. The reaction involves the addition of phenylboronic acid to the activated aromatic aldimine in the presence of copper chloride/phosphine and potassium fluoride under toluene reflux conditions . The desired product is obtained in moderate-to-good yield.
Industrial Production Methods: The use of air-stable organoboron reagents is preferred due to their lower toxicity and ease of handling compared to other reagents like zinc, tin, and titanium .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-tosylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the benzene ring facilitate these reactions.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation and Reduction Products: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-N-tosylbenzamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of sulfonamide-based drugs.
Biological Studies: It can be used to study the effects of sulfonamide compounds on biological systems, including their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-tosylbenzamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 4-Methyl-N-tosylbenzamide
- 4-Bromo-N-tosylbenzamide
- 4-Fluoro-N-tosylbenzamide
Comparison: 4-Chloro-N-tosylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity compared to other similar compounds. For example, the chloro group can enhance the compound’s ability to participate in nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKDLZMAPIBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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